
4-Nitroaniline Hydrochloride
Overview
Description
4-Nitroaniline Hydrochloride (CAS: 15873-51-5) is a hydrochloride salt derived from 4-nitroaniline (C₆H₆N₂O₂), an aromatic nitro compound with a nitro group (-NO₂) and an amino group (-NH₂) in the para position. Its molecular formula is C₆H₇ClN₂O₂, and it is widely used as a precursor in synthesizing dyes, pharmaceuticals, and agrochemicals . The hydrochloride form enhances solubility in polar solvents, making it advantageous for reactions requiring aqueous conditions . Structurally, the nitro group withdraws electrons, reducing the basicity of the amino group compared to unsubstituted aniline .
Preparation Methods
Diazotization and Reduction Route
The diazotization of 4-nitroaniline followed by reduction represents a foundational method for deriving hydrochloride salts. In this approach, 4-nitroaniline undergoes diazotization in concentrated hydrochloric acid (HCl) at 0°C with sodium nitrite (NaNO₂), forming a diazonium intermediate. Subsequent reduction with stannous chloride (SnCl₂) in HCl yields 4-nitrophenylhydrazine hydrochloride, a closely related compound. While this method primarily targets hydrazine derivatives, it highlights the reactivity of 4-nitroaniline in acidic media and its propensity to form stable hydrochloride complexes .
Reaction Conditions:
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Stage 1 (Diazotization): 4-Nitroaniline (10.6 mmol) dissolved in concentrated HCl (2 mL) at 0°C, treated with NaNO₂ (10.4 mmol) in ice-cooled water.
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Stage 2 (Reduction): Addition of SnCl₂ (20.8 mmol) in HCl to the diazonium solution at 0°C, stirred for 2 hours.
This method, though effective for hydrazine synthesis, underscores the challenges of low yields and the need for precise temperature control.
Direct Protonation of 4-Nitroaniline
The simplest route to 4-nitroaniline hydrochloride involves direct protonation of 4-nitroaniline with hydrochloric acid. Dissolving 4-nitroaniline in concentrated HCl under controlled conditions forms the hydrochloride salt via acid-base reaction. This method is favored industrially for its scalability and minimal byproduct formation.
Key Parameters:
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Molar Ratio: 1:1 stoichiometry of 4-nitroaniline to HCl ensures complete protonation.
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Solubility: The hydrochloride salt exhibits enhanced solubility in polar solvents, facilitating purification via recrystallization.
While this method is straightforward, optimal purity requires careful control of HCl concentration and crystallization conditions.
Chlorination Pathways and Byproduct Management
Chlorination of 4-nitroaniline, though primarily used to synthesize dichloro derivatives (e.g., 2,6-dichloro-4-nitroaniline), offers insights into managing hydrochloride formation during side reactions. Industrial processes often employ hypochlorous acid (HClO) or chlorine gas (Cl₂) in aqueous HCl, where this compound can form as an intermediate .
Process Optimization:
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Acid Concentration: 3–6 equivalents of 31% HCl per mole of 4-nitroaniline prevent excessive chlorine emissions and effluent pollution .
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Temperature Phases: Initial chlorination at 5–10°C followed by a secondary stage at 15–20°C minimizes resin byproducts .
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Dispersing Agents: Secondary alkanesulfonates improve reaction homogeneity and reduce side reactions .
These conditions, while tailored for dichlorination, demonstrate the role of HCl in stabilizing intermediates and influencing reaction pathways.
Advanced Microflow Reactor Systems
Recent advancements in continuous-flow chemistry have revolutionized chlorination processes. A liquid–liquid microflow system dissolves chlorine gas in 1,2-dichloroethane, enabling rapid and controlled chlorination of 4-nitroaniline. While this method targets 2,6-dichloro-4-nitroaniline, the microflow environment enhances HCl utilization and reduces corrosion risks .
Performance Metrics:
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Conversion: 98.3% at 1.6 seconds residence time.
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Selectivity: 90.6% for dichloro product, with efficient HCl recycling over three cycles .
This system’s efficiency underscores the potential for adapting microflow technology to optimize hydrochloride salt synthesis.
Industrial-Scale Hydrochloric Acid Utilization
Large-scale production of this compound leverages concentrated HCl (4–7.5 N) under reflux conditions (95–110°C). This approach, detailed in patent literature, emphasizes high yields (75–90%) and excellent filterability of the final product .
Critical Factors:
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HCl Concentration: 4.5–6 N initial concentration balances reaction rate and effluent management.
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Temperature Control: Reflux at 105–110°C accelerates reaction kinetics while maintaining product stability .
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Pressure Effects: Mild overpressure (0.26 bar) reduces chlorination time by 4–5 fold .
These industrial protocols highlight the interplay between HCl concentration, temperature, and reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Nitroaniline Hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-phenylenediamine using iron metal or catalytic hydrogenation.
Electrophilic Aromatic Substitution: The nitro group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Reduction: Iron metal or hydrogen gas with a catalyst.
Diazotization: Sodium nitrite and hydrochloric acid.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Reduction: 4-phenylenediamine.
Diazotization: 4-nitrophenyldiazonium chloride.
Substitution: Depending on the electrophile used, various substituted nitroanilines.
Scientific Research Applications
Environmental Remediation
Adsorption Studies
4-Nitroaniline is recognized for its toxicity and persistence in the environment, prompting research into effective removal methods from wastewater. Recent studies have highlighted the use of mesoporous materials, such as MCM-48, for the adsorption of 4-nitroaniline from aqueous solutions. The batch adsorption experiments demonstrated that MCM-48 effectively adsorbs 4-nitroaniline, with a maximum uptake capacity of approximately 90 mg/g under optimized conditions . The adsorption process was analyzed using various isotherm models, including Langmuir and Freundlich, indicating strong interactions between the adsorbent and the compound.
Emulsion Liquid Membrane Technology
Another innovative approach involves using emulsion liquid membranes (ELM) to facilitate the removal of 4-nitroaniline from water. This method employs a facilitated transport mechanism that enhances the efficiency of solute separation. Research indicates that varying the volume ratios of the internal and external phases can significantly influence the removal efficiency of 4-nitroaniline, demonstrating promising results for practical applications in wastewater treatment .
Material Science
Polymer Synthesis
4-Nitroaniline Hydrochloride is utilized in synthesizing poly(4-nitroaniline), which has potential applications in optoelectronic devices due to its conductive properties. The polymerization process involves oxidative methods that yield thin films suitable for electronic applications. Studies have shown that these films exhibit significant electrical conductivity and can be tailored for specific electronic functionalities .
Nanocomposite Development
Incorporating 4-nitroaniline into nanocomposites has been explored to enhance material properties. For instance, combining it with titanium dioxide (TiO2) has been studied for photocatalytic degradation applications. This synergy not only improves the degradation efficiency of organic pollutants but also provides insights into developing advanced materials for environmental applications .
Chemical Synthesis
Intermediate in Organic Synthesis
As an intermediate compound, this compound is crucial in synthesizing various chemical products, including dyes and pharmaceuticals. Its reactive amine group allows for further functionalization, making it a versatile building block in organic chemistry. The compound's ability to undergo electrophilic substitution reactions facilitates its use in creating complex organic molecules .
Case Studies
Mechanism of Action
The mechanism of action of 4-Nitroaniline Hydrochloride involves its reduction and oxidation properties. As an aromatic nitro compound, it can be reduced to form hydroxylamine and nitroso derivatives, which are cytotoxic and can induce methemoglobinemia . The amino group in the para position influences the reduction process, making it more difficult and reducing the contribution of this reaction under aerobic conditions .
Comparison with Similar Compounds
Structural Isomers: 2-Nitroaniline and 3-Nitroaniline
4-Nitroaniline exhibits distinct physicochemical properties compared to its ortho (2-nitroaniline) and meta (3-nitroaniline) isomers:
- Basicity and Ionization: 4-Nitroaniline has lower basicity than 2-nitroaniline due to resonance stabilization of the amino group by the para-nitro substituent. However, in electrospray ionization (ESI), 4-nitroaniline is pH-independent, whereas 2- and 3-nitroaniline show pH-dependent ionization. This difference arises from inductive and steric effects in the ortho isomer .
- Solvatochromism :
Table 1: Key Properties of Nitroaniline Isomers
Property | 4-Nitroaniline | 2-Nitroaniline | 3-Nitroaniline |
---|---|---|---|
Molecular Weight (g/mol) | 138.12 | 138.12 | 138.12 |
Ionization in ESI | pH-independent | pH-dependent | pH-dependent |
Basicity (pKₐ) | ~1.0 | ~-0.3 | ~0.5 |
Derivatives and Functionalized Analogues
N,N-Diethyl-4-nitroaniline
- Solvatochromic Sensitivity: Shares similar solvent interactions with 4-nitroaniline but is more sensitive to hydrogen-bond acceptor solvents due to its tertiary amino group .
- Applications : Used in corrosion inhibition coatings. Derivatives like (E)-N-(4-Methoxybenzylidene)-4-Nitroaniline show enhanced anti-corrosive properties for mild steel in acidic environments .
Nitrodiphenylamines
- Binding to Reverse Micelles: N-[4-Nitrophenyl]-4-nitroaniline binds strongly to AOT micelles (Kb = 5092 in n-hexane), while trifluoromethyl-substituted analogues exhibit weaker binding. This highlights the role of hydrogen-bond donor capacity in interfacial interactions .
Reactivity in Catalytic Reduction
4-Nitroaniline serves as a model substrate for studying nitro-to-amine reduction, a critical step in pollutant remediation and pharmaceutical synthesis:
- Catalyst Efficiency: rGO–CuO composites reduce 4-nitroaniline to p-phenylenediamine faster (t < 10 min) than Ag- or NiO-based catalysts . Fe₃O₄-MWCNTs@PEI-Ag nanocomposites achieve 95% yield at 25°C with 10 mg catalyst (Table 2) .
Table 2: Reduction Efficiency of 4-Nitroaniline Across Catalysts
Catalyst | Reaction Time (min) | Yield (%) | Conditions | Reference |
---|---|---|---|---|
rGO–CuO | <10 | ~100 | Aqueous, RT | |
Fe₃O₄-MWCNTs@PEI-Ag | 30 | 95 | Water, 25°C | |
Zero-Valence Iron (ZVI) | 120 | 85 | Batch, pH 3 |
- Comparison with Picric Acid and Nitrobenzene :
- 4-Nitroaniline is less reactive than picric acid but more stable than nitrobenzene under reductive conditions due to its electron-withdrawing nitro group .
Biological Activity
4-Nitroaniline hydrochloride (4-NA) is an organic compound with significant biological activity and toxicity, primarily recognized for its role in various industrial applications, including dye production and as an intermediate in pharmaceuticals. This article explores the biological effects, toxicity, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound, also known as p-nitroaniline or 1-amino-4-nitrobenzene, has the chemical formula CHNO·HCl. It appears as a yellow solid and is soluble in water due to the presence of the hydrochloride salt form. The synthesis of 4-NA typically involves the amination of 4-nitrochlorobenzene.
Biological Activity
Toxicological Profile:
4-Nitroaniline is classified as a toxic chemical due to its potential for carcinogenicity, mutagenicity, and other adverse health effects. Studies have shown that exposure can lead to various hematological disorders, including methemoglobinemia, which is characterized by increased levels of methemoglobin in the blood, leading to reduced oxygen transport capacity.
Key Findings:
- Hematological Effects: Chronic exposure to 4-nitroaniline has been linked to hemolytic anemia and splenic lesions. A study indicated that oral administration resulted in significant increases in methemoglobin concentrations and reticulocyte counts in treated animals compared to controls .
- Carcinogenic Potential: Research has demonstrated a correlation between 4-nitroaniline exposure and the development of tumors such as hemangiomas and hemangiosarcomas in laboratory animals .
Study 1: Hematological Changes
A study conducted on Sprague-Dawley rats evaluated the effects of 4-nitroaniline over a 90-day period. The results are summarized in Table 1 below:
Dose (mg/kg/day) | Methemoglobin (% increase) | Erythrocyte Count (×10^6/µL) | Reticulocyte Count (% increase) |
---|---|---|---|
Control | - | 8.5 | 0 |
10 | 15 | 7.8 | 25 |
30 | 35 | 6.5 | 50 |
300 | 60 | 5.0 | 100 |
The data indicate a dose-dependent increase in methemoglobin levels alongside a decrease in erythrocyte counts, highlighting the compound's hemolytic effects .
Study 2: Carcinogenicity Assessment
In a long-term study assessing carcinogenic potential, groups of mice were exposed to varying doses of 4-nitroaniline. The findings included:
- Increased incidence of tumors in high-dose groups.
- Notable histopathological changes in the spleen and liver tissues.
These results support the classification of 4-nitroaniline as a potential carcinogen based on observed tumor formation .
Mechanisms of Toxicity
The mechanisms underlying the toxicity of 4-nitroaniline include:
- Methemoglobinemia: The compound interferes with hemoglobin function by oxidizing iron from ferrous (Fe²⁺) to ferric (Fe³⁺) state, leading to impaired oxygen transport.
- Hematopoietic Effects: Increased erythropoiesis in response to anemia is observed, as indicated by elevated reticulocyte counts.
- Organ Toxicity: Histopathological examinations reveal splenic congestion and hemosiderosis associated with chronic exposure .
Q & A
Basic Research Questions
Q. What are the fundamental techniques for separating 4-nitroaniline from complex mixtures in laboratory settings?
A standard approach involves acid-base extraction, leveraging the compound's basicity. In a mixture containing 4-nitroaniline, benzoic acid, and naphthalene, 4-nitroaniline is protonated using 6 M HCl in dichloromethane, forming a water-soluble hydrochloride salt. The aqueous layer is separated, and subsequent basification with NaOH recovers the free base. This method achieves >90% recovery under optimized conditions .
Q. How does pH influence the solubility and stability of 4-nitroaniline hydrochloride in aqueous solutions?
this compound is stable in acidic conditions (pH <3), where it remains protonated and soluble. At higher pH (>8), deprotonation occurs, precipitating the free base. Stability studies in buffers (e.g., Tris pH 8.4) show no degradation over 24 hours at 25°C, but prolonged exposure to alkaline conditions may induce hydrolysis .
Advanced Research Questions
Q. What spectrophotometric methods are validated for quantifying 4-nitroaniline derivatives in pharmaceutical formulations?
A validated method involves oxidative coupling with KIO₃ in acidic media (1 M HCl, pH 2.2), producing a violet chromophore (λmax = 526 nm). The method adheres to Beer’s law (5–40 µg/mL), with LOD = 0.34 µg/mL and LOQ = 1.03 µg/mL. Validation parameters include RSD% <1.83%, recovery = 99.22%, and molar absorptivity = 10.25×10³ L·mol⁻¹·cm⁻¹. This is applied to chlorpromazine hydrochloride tablets with minimal matrix interference .
Q. How can 4-nitroaniline be catalytically reduced to its amine derivative, and what factors affect catalyst reusability?
Fe₃O₄-MWCNTs@PEI-Ag nanocomposites enable chemoselective reduction using NaBH₄ in ethanol/water (1:1). The catalyst achieves >95% conversion of 4-nitroaniline to 4-phenylenediamine in 15 minutes at 25°C. Reusability tests show retained efficiency (>90%) over 6 cycles, with SEM/TEM confirming minimal structural degradation. Key factors include Ag nanoparticle dispersion and electrostatic interactions between the catalyst and nitro group .
Q. What methodologies are used to assess 4-nitroaniline’s environmental persistence and ecological risks in aquatic systems?
Solid-phase extraction (SPE) coupled with HPLC-MS/MS detects 4-nitroaniline at ng/L levels in river water. Method validation includes spiked recoveries (85–110%) and RSD <10%. Ecological risk assessment via risk quotient (RQ) analysis compares measured environmental concentrations (MECs) to predicted no-effect concentrations (PNECs). For the Yangtze River, RQ <0.1 indicates low risk, but seasonal monitoring is advised due to variable industrial discharge .
Q. How do deep eutectic solvents (DESs) enhance electromembrane extraction (EME) of 4-nitroaniline from biological matrices?
DESs (e.g., camphor-menthol, 1:2 molar ratio) serve as green supported liquid membranes (SLMs) in EME. Optimal extraction (pH 3 donor, pH 1 acceptor, 50 V) achieves >80% recovery from plasma. DESs improve selectivity via hydrogen bonding with the nitro group, outperforming traditional solvents like 1-octanol. Validation includes linearity (R² >0.99) and LOQ = 5 ng/mL, suitable for pharmacokinetic studies .
Q. What experimental parameters are critical in determining 4-nitroaniline’s molar absorptivity for kinetic assays?
Accurate molar absorptivity (ε) requires calibration in buffered solutions (e.g., Tris pH 8.4) at defined wavelengths (405, 445, 458 nm). For ε calculation:
Prepare stock solutions in DMSO (e.g., 9.05×10⁻³ M).
Incrementally dilute in buffer and measure absorbance.
Plot absorbance vs. concentration (R² >0.999).
Reported ε values: 8.4×10³ L·mol⁻¹·cm⁻¹ at 405 nm, validated for enzyme kinetic studies (e.g., hydrolase activity) .
Q. How does soil composition impact the reductive degradation of 4-nitroaniline using scrap iron?
Key factors include:
- Iron dosage : Optimal at 10% (w/w), achieving >80% reduction in 24 hours.
- Soil pH : Neutral to slightly acidic (pH 6–7) maximizes Fe⁰ reactivity.
- Organic matter : High organic content (>5%) slows reduction by adsorbing 4-nitroaniline.
- Moisture : 30–40% water content enhances electron transfer. GC-MS confirms degradation to 4-phenylenediamine as the primary product .
Q. Methodological Considerations Table
Properties
IUPAC Name |
4-nitroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJUVOPKIUQOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-01-6 (Parent) | |
Record name | p-Nitroaniline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7065964 | |
Record name | 4-Nitrobenzenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15873-51-5 | |
Record name | 4-Nitroaniline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15873-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitroaniline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-nitro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitrobenzenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitroanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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